molecular formula C3H9N3OS B12844097 (S)-2-Amino-3-mercaptopropanehydrazide

(S)-2-Amino-3-mercaptopropanehydrazide

Cat. No.: B12844097
M. Wt: 135.19 g/mol
InChI Key: IQIYDJRAZKPGKO-UWTATZPHSA-N
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Description

(S)-2-Amino-3-mercaptopropanehydrazide is a chiral organic compound featuring three key functional groups:

  • Amino group (-NH₂) at the second carbon of the propane backbone.
  • Mercapto group (-SH) at the third carbon.
  • Hydrazide group (-CONHNH₂) at the terminal position.

This unique combination enables diverse reactivity, including disulfide bond formation (via the thiol group) and nucleophilic or chelating properties (via the amino and hydrazide moieties). Potential applications span pharmaceuticals (e.g., prodrug design), bioconjugation (e.g., protein crosslinking), and metal chelation. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as seen in related chiral compounds .

Properties

Molecular Formula

C3H9N3OS

Molecular Weight

135.19 g/mol

IUPAC Name

(2S)-2-amino-3-sulfanylpropanehydrazide

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m1/s1

InChI Key

IQIYDJRAZKPGKO-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)NN)N)S

Canonical SMILES

C(C(C(=O)NN)N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-mercaptopropanehydrazide typically involves the reaction of (S)-2-Amino-3-mercaptopropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving (S)-2-Amino-3-mercaptopropanoic acid in a suitable solvent such as ethanol.
  • Adding hydrazine hydrate to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration or crystallization.

Industrial Production Methods: Industrial production of (S)-2-Amino-3-mercaptopropanehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-mercaptopropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-mercaptopropanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-mercaptopropanehydrazide involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares (S)-2-Amino-3-mercaptopropanehydrazide with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications
(S)-2-Amino-3-mercaptopropanehydrazide (Target) C₃H₁₀N₄OS -NH₂, -SH, -CONHNH₂ 150.20 Bioconjugation, metal chelation, prodrug synthesis
(S)-2-Acetamido-3-mercaptopropanoic acid C₅H₉NO₃S -NHCOCH₃ (acetamido), -SH, -COOH 163.19 Intermediate in drug synthesis; reduced solubility due to acetyl group
(2S,3S)-2-Amino-3-methylpentanoic acid C₆H₁₃NO₂ -NH₂, -CH(CH₃) (branched chain), -COOH 147.17 Study of branched-chain amino acid metabolism; potential dietary supplements
S-(2-Thiopyridyl)mercaptopropionohydrazide C₈H₁₁N₃OS₂ -SH, -CONHNH₂, pyridyl disulfide (-S-S-C₅H₄N) 253.33 Crosslinking reagents (e.g., PDPH Crosslinker); reversible disulfide formation
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid C₁₁H₁₅NO₄ -NH₂, -C₆H₃(OCH₃)₂ (aromatic), -COOH 255.25 Pharmaceutical reference standard; enhanced receptor binding via aromatic rings

Key Research Findings

Reactivity and Stability
  • Thiol Group Dynamics: The free -SH group in (S)-2-Amino-3-mercaptopropanehydrazide allows spontaneous disulfide bond formation under oxidative conditions, a property exploited in drug delivery systems. In contrast, S-(2-thiopyridyl)mercaptopropionohydrazide contains a pre-formed disulfide bond (pyridyl disulfide), enabling controlled conjugation without oxidation .
  • Hydrazide Utility: The hydrazide group in the target compound facilitates nucleophilic reactions (e.g., coupling with carbonyl groups), whereas (S)-2-Acetamido-3-mercaptopropanoic acid lacks this reactivity due to its carboxylic acid terminus.
Solubility and Pharmacokinetics
  • Polarity: The hydrazide group enhances water solubility compared to carboxylic acid derivatives (e.g., (S)-2-Acetamido-3-mercaptopropanoic acid) .
  • Steric Effects: Branched-chain analogs like (2S,3S)-2-Amino-3-methylpentanoic acid exhibit reduced metabolic degradation due to steric hindrance, but their lower polarity limits bioavailability.

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